molecular formula C7H11BrO B13512086 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran

2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran

Cat. No.: B13512086
M. Wt: 191.07 g/mol
InChI Key: ZBJXGPYMGBVYMH-UHFFFAOYSA-N
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Description

2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of bromomethyl-substituted heterocycles. This compound is characterized by a bromomethyl group attached to a dihydropyran ring, which is a six-membered ring containing one oxygen atom. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3,6-dihydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the bromination reaction under illumination .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include methyl-substituted dihydropyrans.

Scientific Research Applications

2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-2-methyl-3,6-dihydro-2H-pyran
  • 2-(iodomethyl)-2-methyl-3,6-dihydro-2H-pyran
  • 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-thiopyran

Uniqueness

2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in reactions requiring a strong electrophile. Additionally, the oxygen atom in the dihydropyran ring provides unique chemical properties compared to sulfur-containing analogs like thiopyrans .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

6-(bromomethyl)-6-methyl-2,5-dihydropyran

InChI

InChI=1S/C7H11BrO/c1-7(6-8)4-2-3-5-9-7/h2-3H,4-6H2,1H3

InChI Key

ZBJXGPYMGBVYMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCO1)CBr

Origin of Product

United States

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